molecular formula C32H28ClN5O3S B15039309 N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B15039309
M. Wt: 598.1 g/mol
InChI Key: SUWFNNVAYTYTHL-ALQBTCKLSA-N
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Description

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a variety of functional groups, including a triazole ring, a methoxy group, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the benzyloxy and methoxy groups. The final step often involves the formation of the hydrazide linkage under specific reaction conditions, such as the use of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
  • **N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C32H28ClN5O3S

Molecular Weight

598.1 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C32H28ClN5O3S/c1-22-8-15-27(16-9-22)38-31(25-11-13-26(33)14-12-25)36-37-32(38)42-21-30(39)35-34-19-24-10-17-28(40-2)29(18-24)41-20-23-6-4-3-5-7-23/h3-19H,20-21H2,1-2H3,(H,35,39)/b34-19+

InChI Key

SUWFNNVAYTYTHL-ALQBTCKLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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